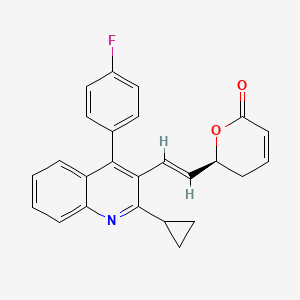
Pus9XN5npl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pus9XN5npl involves multiple steps, starting with the preparation of the quinoline intermediate. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the quinoline intermediate using a cyclopropyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure reactors for the final coupling reaction to ensure high yield and purity .
化学反应分析
Types of Reactions
Pus9XN5npl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
Pus9XN5npl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties
作用机制
The mechanism of action of Pus9XN5npl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the cyclopropyl group enhances its binding affinity to certain proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 6-((1E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)ethenyl)-5,6-dihydro-2H-pyran-2-one
- Quinoline derivatives : Compounds with similar quinoline cores but different substituents.
- Cyclopropyl-containing compounds : Molecules with cyclopropyl groups attached to different aromatic systems .
Uniqueness
Pus9XN5npl stands out due to its unique combination of a quinoline moiety and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
属性
CAS 编号 |
148516-15-8 |
|---|---|
分子式 |
C25H20FNO2 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
(2S)-2-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C25H20FNO2/c26-18-12-10-16(11-13-18)24-20-5-1-2-6-22(20)27-25(17-8-9-17)21(24)15-14-19-4-3-7-23(28)29-19/h1-3,5-7,10-15,17,19H,4,8-9H2/b15-14+/t19-/m0/s1 |
InChI 键 |
MFFUQPAEKQJJQL-IQGVVSCOSA-N |
手性 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4CC=CC(=O)O4)C5=CC=C(C=C5)F |
规范 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC=CC(=O)O4)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



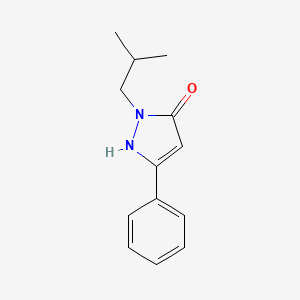
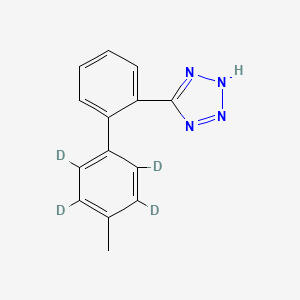
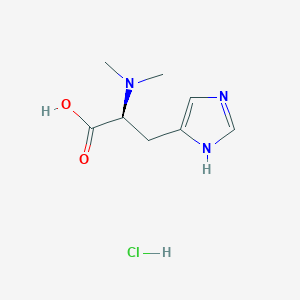
![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
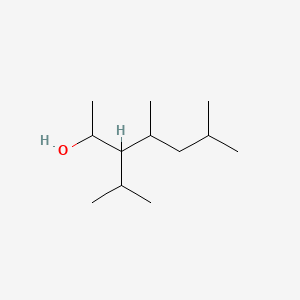
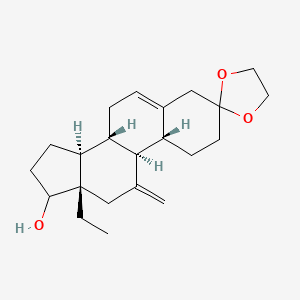
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
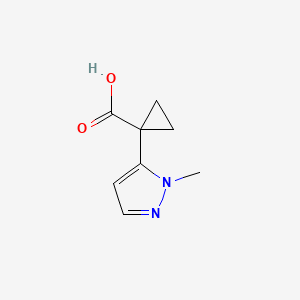
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)


